![molecular formula C18H21NO4 B2517134 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 732260-67-2](/img/structure/B2517134.png)
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound, in particular, features a tetrahydroisoindole core with a dimethoxyphenyl ethyl substituent, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoindole Core: The isoindole core can be synthesized through a Pomeranz–Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Dimethoxyphenyl Ethyl Group: The dimethoxyphenyl ethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoindole core reacts with 3,4-dimethoxyphenylethyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce new substituents onto the aromatic ring or the isoindole core. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid, nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines
科学的研究の応用
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoindole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dimethoxyphenyl group enhances its binding affinity and specificity by interacting with hydrophobic pockets within the target proteins.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different substituents.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a tetrahydroisoindole core and a dimethoxyphenyl ethyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-15-8-7-12(11-16(15)23-2)9-10-19-17(20)13-5-3-4-6-14(13)18(19)21/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYWZCATZZQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
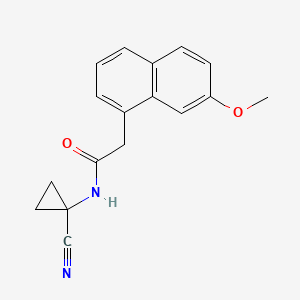
![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)
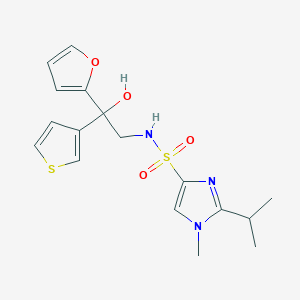
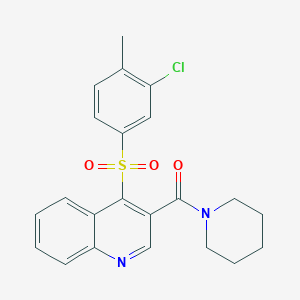

![8-[4-(2-methoxyethoxy)benzoyl]-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2517063.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)
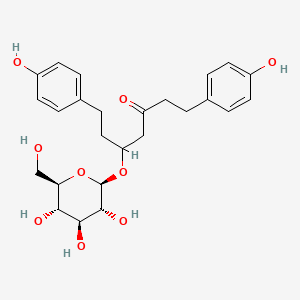
![N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)
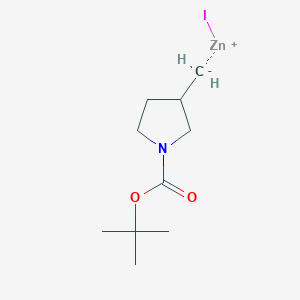
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)
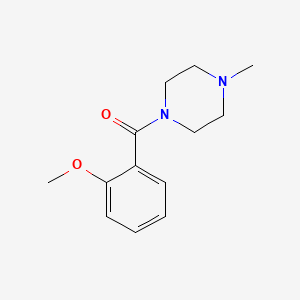
![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)
